4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 belongs to a class of drugs known as selective phosphodiesterase 2A (PDE2A) inhibitors, which work by increasing the levels of cyclic nucleotides in the brain, leading to improved cognitive function.
Scientific Research Applications
Vasodilation Properties : Pyrimidine derivatives, including those with a piperazine ring, have been identified as hypotensives, acting through direct vasodilation (McCcall et al., 1983).
Antimicrobial Activities : Some pyrimidine derivatives demonstrate significant antimicrobial activities. For example, various triazole derivatives, which may include piperazine rings, have been found to possess moderate to good activities against microorganisms (Bektaş et al., 2007).
Antibacterial and Antifungal Properties : Certain Schiff base derivatives of sulfamerazine, which is structurally related to pyrimidine compounds, have shown potent antibacterial and antifungal activity. These findings are supported by molecular modeling studies (Othman et al., 2019).
Antioxidant and Anticholinesterase Activities : A study on sulfonyl hydrazones and piperidine derivatives indicates potential antioxidant capacity and anticholinesterase activity. This highlights the therapeutic potential of such compounds in oxidative stress-related and neurological disorders (Karaman et al., 2016).
Antiemetic and Other Pharmacological Properties : 4-piperazinopyrimidines have been synthesized and evaluated for their pharmacological profile, showing properties such as antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Estrogen Receptor Binding and Anti-proliferative Activities : Pyrimidine-piperazine derivatives have been synthesized and tested for their binding affinity to estrogen receptors, showing potential anti-proliferative activities against certain cancer cell lines (Parveen et al., 2017).
Antibacterial and Antifungal Screening : Synthesized piperazine derivatives have demonstrated moderate antibacterial and antifungal activities, indicating their potential in combating various pathogens (J.V.Guna et al., 2009).
Interactions with Carbonic Anhydrase Enzymes : Sulfamates incorporating piperazinyl-ureido moieties have been studied for their inhibitory activity against several isoforms of carbonic anhydrase, an enzyme relevant in various physiological processes (Congiu et al., 2015).
properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-10-13(18)4-5-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHOLAWCJVARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.